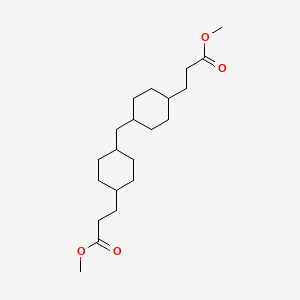
Dimethyl 3,3'-(methanediyldicyclohexane-4,1-diyl)dipropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 3,3’-(methanediyldicyclohexane-4,1-diyl)dipropanoate is an organic compound with the molecular formula C19H32O4. This compound is characterized by its complex structure, which includes two cyclohexane rings connected by a methylene bridge and ester functional groups. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 3,3’-(methanediyldicyclohexane-4,1-diyl)dipropanoate typically involves the esterification of 3,3’-(methanediyldicyclohexane-4,1-diyl)dipropanoic acid with methanol. The reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of Dimethyl 3,3’-(methanediyldicyclohexane-4,1-diyl)dipropanoate involves large-scale esterification processes. The reaction is conducted in large reactors with continuous stirring and controlled temperature to optimize yield and purity. The product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 3,3’-(methanediyldicyclohexane-4,1-diyl)dipropanoate undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acid and methanol.
Reduction: The compound can be reduced to form alcohols.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of a strong acid or base, such as hydrochloric acid or sodium hydroxide, under reflux conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a catalyst.
Major Products Formed
Hydrolysis: 3,3’-(methanediyldicyclohexane-4,1-diyl)dipropanoic acid and methanol.
Reduction: Corresponding alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Dimethyl 3,3’-(methanediyldicyclohexane-4,1-diyl)dipropanoate is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of Dimethyl 3,3’-(methanediyldicyclohexane-4,1-diyl)dipropanoate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis, releasing the active carboxylic acid, which can then interact with biological targets. The compound may also participate in redox reactions, influencing cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 3,3’-(methylazanediyl)dipropanoate
- Dimethyl 3,3’-(piperazine-1,4-diyl)dipropanoate
- Dimethyl 3,3’-(ethane-1,2-diylbis(oxy))bis(4,1-phenylene)dipropanoate
Uniqueness
Dimethyl 3,3’-(methanediyldicyclohexane-4,1-diyl)dipropanoate is unique due to its specific structural features, including the methylene bridge connecting two cyclohexane rings. This structure imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
6337-77-5 |
|---|---|
Molecular Formula |
C21H36O4 |
Molecular Weight |
352.5 g/mol |
IUPAC Name |
methyl 3-[4-[[4-(3-methoxy-3-oxopropyl)cyclohexyl]methyl]cyclohexyl]propanoate |
InChI |
InChI=1S/C21H36O4/c1-24-20(22)13-11-16-3-7-18(8-4-16)15-19-9-5-17(6-10-19)12-14-21(23)25-2/h16-19H,3-15H2,1-2H3 |
InChI Key |
SXRWFAHEXULFMQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC1CCC(CC1)CC2CCC(CC2)CCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















